molecular formula C37H78IN B1258802 Tridodecylmethylammonium iodide CAS No. 29710-98-3

Tridodecylmethylammonium iodide

Cat. No.: B1258802
CAS No.: 29710-98-3
M. Wt: 663.9 g/mol
InChI Key: JRLISGAUAJZAGL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tridodecylmethylammonium iodide can be synthesized through the quaternization of tridodecylamine with methyl iodide. The reaction typically involves the following steps:

  • Dissolve tridodecylamine in an appropriate solvent such as acetonitrile.
  • Add methyl iodide to the solution.
  • Heat the mixture under reflux conditions for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
  • Filter and purify the product by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Nucleophiles such as chloride, bromide, or hydroxide ions can be used.

Major Products:

Mechanism of Action

The mechanism of action of tridodecylmethylammonium iodide involves its role as a cationic surfactant and phase-transfer catalyst. It facilitates the transfer of ions or molecules between different phases, enhancing the rate of chemical reactions. The compound interacts with molecular targets such as enzymes and cell membranes, disrupting their structure and function .

Comparison with Similar Compounds

  • Didodecyldimethylammonium bromide
  • Tetraethylammonium iodide
  • Tetramethylammonium iodide

Comparison: Tridodecylmethylammonium iodide is unique due to its triple long-chain alkyl groups, which enhance its surfactant properties and ability to form micelles. This makes it more effective in applications requiring strong surface activity and phase-transfer catalysis compared to other quaternary ammonium compounds with shorter alkyl chains .

Biological Activity

Tridodecylmethylammonium iodide (TDMAI) is a quaternary ammonium compound with the chemical formula C37H78IN\text{C}_{37}\text{H}_{78}\text{I}\text{N} and CAS number 29710-98-3. This compound is primarily used in various biological and chemical applications due to its surfactant properties. Its unique structure allows it to interact with lipid membranes, making it a subject of interest in biological research.

TDMAI is characterized by its long hydrophobic alkyl chains, which contribute to its amphiphilic nature. This property enables it to interact with biological membranes, altering their permeability and fluidity.

PropertyValue
Molecular Weight617.00 g/mol
AppearanceWhite to off-white powder
Purity≥ 97%
SolubilitySoluble in water and organic solvents

TDMAI primarily interacts with lipid bilayers and hydrophobic regions within biological systems. It disrupts membrane integrity, which can lead to cell lysis or altered cellular functions. The mechanism involves:

  • Membrane Disruption : TDMAI integrates into lipid bilayers, leading to increased permeability and potential leakage of cellular contents.
  • Interaction with Proteins : It can modify the activity of membrane proteins, influencing signal transduction pathways.

Antimicrobial Properties

TDMAI exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it can effectively disrupt the cell membranes of Gram-positive and Gram-negative bacteria, leading to cell death.

  • Case Study : A study demonstrated that TDMAI showed inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Cytotoxicity

While TDMAI has beneficial antimicrobial properties, its cytotoxic effects on eukaryotic cells have been documented.

  • Research Findings : In vitro studies revealed that TDMAI induced cytotoxicity in human cell lines at concentrations above 100 µg/mL, suggesting a dose-dependent relationship between TDMAI concentration and cell viability.

Effects on Cellular Membranes

TDMAI's interaction with cellular membranes has been studied using fluorescence microscopy and FTIR spectroscopy.

  • Fluorescence Studies : Investigations showed that TDMAI incorporation into lipid bilayers resulted in increased fluorescence intensity, indicating membrane disruption.
  • FTIR Analysis : FTIR spectra indicated changes in the vibrational modes of lipid molecules upon TDMAI treatment, confirming its impact on membrane structure.

Pharmaceutical Formulations

Due to its surfactant properties, TDMAI is used in pharmaceutical formulations as a stabilizer for emulsions and suspensions.

Biocides

TDMAI is utilized as a biocide in various industrial applications, including water treatment and surface disinfection.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tridodecylmethylammonium iodide, and how do preparation conditions influence its purity and yield?

  • Methodological Answer : this compound (CAS 29710-98-3) is synthesized via alkylation of methylamine with dodecyl iodide or through micellar-mediated reactions. A non-aqueous approach involves dissolving precursors (e.g., MoCl₄) in ternary mixtures of this compound, hexanol, and octane, followed by anion exchange with H₂S or ammonium sulfide . Purity depends on reaction stoichiometry, solvent choice, and purification steps (e.g., recrystallization from ethanol). Yield optimization requires strict control of moisture and oxygen to prevent byproduct formation .

Q. How can researchers characterize the structural and thermal properties of this compound using standard analytical techniques?

  • Methodological Answer :

  • Structural Analysis : X-ray diffraction (XRD) confirms crystallinity and phase purity. Attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) identifies vibrational modes of the ammonium headgroup (e.g., C-N stretching at ~1480 cm⁻¹) and alkyl chains .
  • Thermal Properties : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (>300°C) and moisture sensitivity. Differential scanning calorimetry (DSC) detects phase transitions, with a reported melting point of 106–107°C .

Advanced Research Questions

Q. How does this compound facilitate controlled synthesis of transition metal sulfide nanomaterials, and what mechanistic insights explain its role in stabilizing nanoclusters?

  • Methodological Answer : In micellar synthesis, this compound acts as a surfactant, forming inverse micelles that template MoS₂ or WS₂ nanodisks. The hydrophobic alkyl chains create a size-restricted environment, enabling monodisperse clusters (3.5–8 nm). Mechanistically, the iodide counterion participates in anion exchange (e.g., Cl⁻ → S²⁻), while the ammonium headgroup stabilizes intermediate species via electrostatic interactions. Size-dependent free energy minima govern cluster uniformity .

Q. What experimental strategies can resolve contradictions in carrier type (p-type vs. n-type) observed in hybrid perovskite systems when using quaternary ammonium salts like this compound?

  • Methodological Answer : Carrier type discrepancies arise from oxidation states of metal ions (e.g., Sn²⁺ → Sn⁴⁺) and preparation conditions. To resolve this:

  • Controlled Atmosphere Synthesis : Conduct reactions under inert gas to minimize oxidation-induced p-type behavior .
  • Doping Analysis : Use Hall-effect measurements to quantify carrier concentration and Seebeck coefficient to determine polarity. For example, air-exposed samples exhibit p-type conductivity due to Sn⁴⁺ doping, while solution-processed samples are n-type .
  • Surface Passivation : Apply post-synthetic treatments (e.g., iodide-rich coatings) to suppress surface defects and stabilize carrier type .

Q. How does the alkyl chain length of quaternary ammonium salts like this compound impact their efficacy in phase-transfer catalysis or membrane-based sensing applications?

  • Methodological Answer : The C12 alkyl chains enhance hydrophobicity, enabling:

  • Phase-Transfer Catalysis : Efficient partitioning of reactants between aqueous and organic phases, with longer chains increasing solubility in non-polar solvents.
  • Membrane Sensing : Optimization of ion-selective electrode membranes, where chain length modulates potentiometric response sensitivity (e.g., 0.02 mM tridodecylmethylammonium chloride maximizes SDS detection ). Comparative studies with shorter-chain analogs (e.g., tetramethylammonium iodide) show reduced stability in prolonged experiments .

Properties

IUPAC Name

tridodecyl(methyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H78N.HI/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLISGAUAJZAGL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H78IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583626
Record name N,N-Didodecyl-N-methyldodecan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29710-98-3
Record name N,N-Didodecyl-N-methyldodecan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tridodecylmethylammonium iodide
Tridodecylmethylammonium iodide
Tridodecylmethylammonium iodide
Tridodecylmethylammonium iodide
Tridodecylmethylammonium iodide
Tridodecylmethylammonium iodide

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